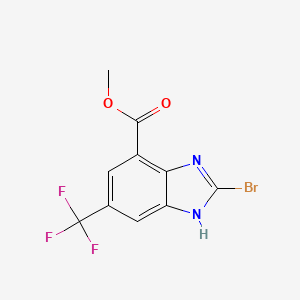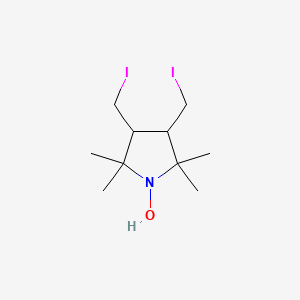
1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine is a unique organic compound characterized by its pyrrolidine ring structure substituted with hydroxy and iodomethyl groups
Preparation Methods
The synthesis of 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring, which is then functionalized with hydroxy and iodomethyl groups.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production: On an industrial scale, the production methods are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodomethyl groups can be reduced to form methyl groups.
Substitution: The iodomethyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are often carried out under anhydrous conditions to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of substituted pyrrolidines and other functionalized derivatives.
Scientific Research Applications
1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which 1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine exerts its effects involves its interaction with specific molecular targets. The hydroxy and iodomethyl groups play a crucial role in these interactions, allowing the compound to bind to and modulate the activity of various enzymes and receptors. The exact pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-Hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine can be compared with other similar compounds, such as:
1-Hydroxy-3,4-bis(bromomethyl)-2,2,5,5-tetramethylpyrrolidine: This compound has bromomethyl groups instead of iodomethyl groups, leading to different reactivity and applications.
1-Hydroxy-3,4-bis(chloromethyl)-2,2,5,5-tetramethylpyrrolidine:
1-Hydroxy-3,4-bis(methyl)-2,2,5,5-tetramethylpyrrolidine: This compound lacks the halogen substituents, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-hydroxy-3,4-bis(iodomethyl)-2,2,5,5-tetramethylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19I2NO/c1-9(2)7(5-11)8(6-12)10(3,4)13(9)14/h7-8,14H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZONKNJHXDBBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C(N1O)(C)C)CI)CI)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
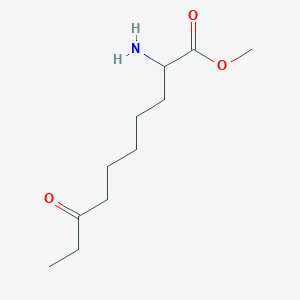
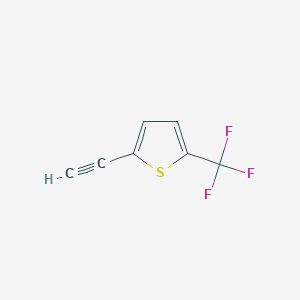
![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

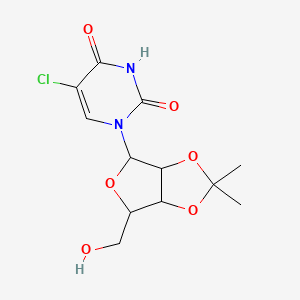
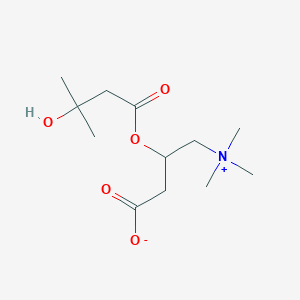

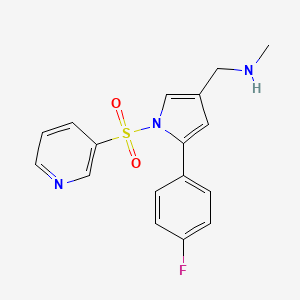
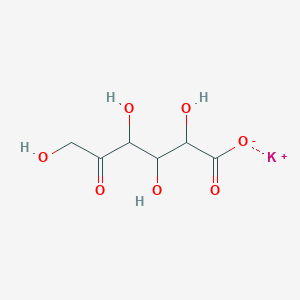
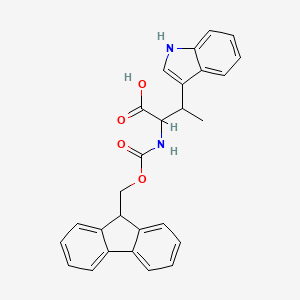
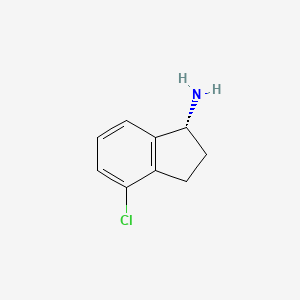
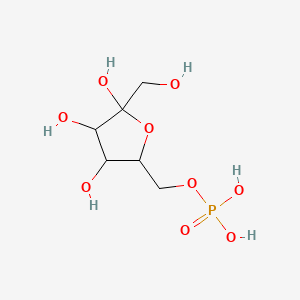
![N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide](/img/structure/B12287827.png)
